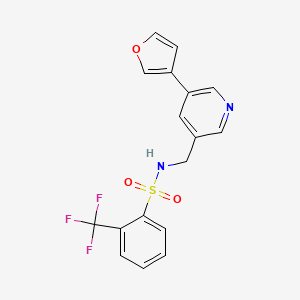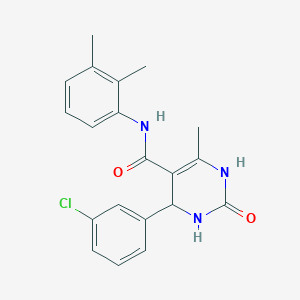
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various biological applications.
Mecanismo De Acción
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is based on its ability to selectively bind to target proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in various biological processes. By inhibiting these enzymes, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 disrupts the signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 are dependent on the specific target protein or enzyme that it binds to. Studies have shown that it can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has also been shown to reduce inflammation and oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 in lab experiments is its selectivity towards specific target proteins and enzymes. This allows for precise modulation of biological processes, which can be challenging with other inhibitors that lack selectivity. However, one of the limitations of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the development and application of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1. One area of focus is to optimize the synthesis method to increase the yield and purity of the N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Additionally, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for more comprehensive studies to understand the long-term effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 on biological systems.
Conclusion
In conclusion, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor with potential applications in various scientific research fields. Its selectivity towards specific target proteins and enzymes makes it a promising therapeutic agent for various diseases. Further studies are needed to optimize its synthesis method and investigate its potential in clinical applications.
Métodos De Síntesis
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 involves a series of chemical reactions starting from furan-3-carboxaldehyde and 3-(trifluoromethyl)aniline. The final product is obtained after multiple purification steps, including column chromatography and recrystallization. The yield of the synthesis is moderate, ranging from 20-40%.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively in various scientific research applications. One of the primary areas of focus has been its potential as a therapeutic agent for cancer treatment. Studies have shown that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has also been investigated for its potential in treating other diseases such as inflammation, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)15-3-1-2-4-16(15)26(23,24)22-9-12-7-14(10-21-8-12)13-5-6-25-11-13/h1-8,10-11,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKVTWALYBZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)

![2-Amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2997561.png)

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)